molecular formula C9H15FO3 B15127985 Ethyl (1R,3S,4S)-3-Fluoro-4-hydroxycyclohexanecarboxylate

Ethyl (1R,3S,4S)-3-Fluoro-4-hydroxycyclohexanecarboxylate

Cat. No.: B15127985
M. Wt: 190.21 g/mol
InChI Key: ZPJBXIBMCBUPIT-UHFFFAOYSA-N
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Description

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a fluoro group, a hydroxyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluoro group at the desired position.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be done using acid catalysts like sulfuric acid or through Fischer esterification.

Industrial Production Methods

In an industrial setting, the production of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to control reaction conditions precisely, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 3-fluoro-4-oxocyclohexane-1-carboxylate.

    Reduction: Formation of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-methanol.

    Substitution: Formation of ethyl (1r,3s,4s)-3-amino-4-hydroxycyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:

    Ethyl (1r,3s,4s)-3-chloro-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl (1r,3s,4s)-3-bromo-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a bromo group instead of a fluoro group.

    Ethyl (1r,3s,4s)-3-iodo-4-hydroxycyclohexane-1-carboxylate: Similar structure but with an iodo group instead of a fluoro group.

The uniqueness of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate lies in the presence of the fluoro group, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

ethyl 3-fluoro-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBXIBMCBUPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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